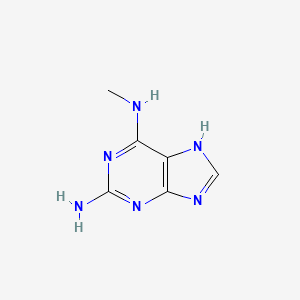

1H-Purine-2,6-diamine, N6-methyl-

Description

Historical Perspectives on N6-Methyladenine Discovery and Characterization

The journey to understanding the significance of N6-methyladenine has been a long and evolving one, marked by initial discoveries in simpler organisms and later, a rediscovery in more complex life forms, thanks to technological advancements.

Initial Identification in Prokaryotic Genomes

The story of N6-methyladenine begins in the mid-20th century with its identification in the genomes of prokaryotes. nih.gov In these organisms, 6mA was found to play a crucial role in the restriction-modification system, a defense mechanism that protects the host's DNA from foreign invaders like bacteriophages. nih.govnih.gov The host's DNA is methylated at specific recognition sites by enzymes called methyltransferases, rendering it immune to cleavage by its own restriction enzymes. nih.gov Any unmethylated foreign DNA that enters the cell is recognized and degraded by these enzymes. nih.gov Beyond this defensive role, subsequent research revealed the involvement of 6mA in a variety of fundamental bacterial processes, including DNA replication, repair, transposition, and the regulation of gene expression. nih.govfrontiersin.org

Evolution of Detection Technologies and Re-discovery in Eukaryotes

For a long time, N6-methyladenine was considered to be largely absent from the genomes of higher eukaryotes. nih.govnih.gov Early detection methods, which had detection limits of around 0.01% to 0.1%, failed to identify significant levels of 6mA in these organisms. nih.gov However, the advent of highly sensitive detection technologies in recent years has revolutionized the field. nih.govfrontiersin.org

The development of techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), 6mA-specific immunoprecipitation followed by high-throughput sequencing (6mA-IP-seq or MeDIP-seq), and single-molecule real-time (SMRT) sequencing has enabled the detection and mapping of 6mA at much lower abundances. nih.govresearchgate.netnih.gov These technological leaps led to the rediscovery of 6mA in a wide range of eukaryotic organisms, including unicellular protists like Tetrahymena thermophila, the green alga Chlamydomonas reinhardtii, the nematode Caenorhabditis elegans, the fruit fly Drosophila melanogaster, and even in mammals, including mice and humans. nih.govnih.govnih.govnih.gov

| Technology | Description | Advantages | Disadvantages |

| LC-MS/MS | Separates and identifies modified nucleosides based on their mass-to-charge ratio. | High accuracy and sensitivity for quantification of total 6mA levels. frontiersin.orgbiorxiv.org | Does not provide information on the specific location of 6mA within the genome. |

| 6mA-IP-seq/MeDIP-seq | Uses an antibody specific to 6mA to enrich for DNA or RNA fragments containing the modification, which are then sequenced. nih.govnih.gov | Allows for genome-wide or transcriptome-wide mapping of 6mA. nih.gov | Resolution is limited, and non-specific antibody binding can be a concern. nih.govportlandpress.com |

| SMRT Sequencing | Directly detects DNA modifications, including 6mA, by observing the kinetics of DNA polymerase during sequencing. nih.gov | Provides single-nucleotide resolution mapping of 6mA. nih.gov | Can have a higher false-discovery rate in eukaryotes with low 6mA abundance. nih.gov |

| DART-seq | Relies on a fusion protein of an m6A-binding domain and a cytidine (B196190) deaminase to induce C-to-U edits near m6A sites. frontiersin.org | Enables m6A detection from low amounts of RNA. frontiersin.org | Requires expression of an exogenous fusion protein. |

Foundational Concepts: N6-Methyladenine as a Dynamic Regulatory Mark in Nucleic Acids

The rediscovery of N6-methyladenine in eukaryotes has established it as a dynamic regulatory mark in both DNA and RNA. nih.gov Unlike the static nature of the genetic code itself, the pattern of 6mA modification can be actively written, erased, and read by a dedicated set of enzymes, allowing for a flexible and responsive layer of gene regulation. frontiersin.orgfrontiersin.org

In DNA, 6mA is now considered a legitimate epigenetic mark, alongside the more extensively studied 5-methylcytosine (B146107) (5mC). frontiersin.orgnih.gov It is involved in regulating gene expression, transposon activity, and has been shown to be dynamically regulated during developmental processes. nih.govfrontiersin.org

In the context of epitranscriptomics, N6-methyladenosine (m6A) in RNA is the most prevalent internal modification in eukaryotic mRNA. nih.govnih.gov A complex machinery of "writer" enzymes, such as the METTL3-METTL14 complex, installs the methyl group, while "eraser" enzymes, like FTO and ALKBH5, remove it. nih.govepigenie.com The functional consequences of m6A are mediated by "reader" proteins, such as the YTH domain-containing proteins, which recognize the modification and influence various aspects of RNA metabolism, including splicing, stability, translation, and localization. nih.govnih.gov This dynamic interplay allows for rapid and precise control over the fate of mRNA molecules, thereby fine-tuning gene expression in response to cellular and environmental cues. upenn.edu

Structure

3D Structure

Properties

CAS No. |

4421-04-9 |

|---|---|

Molecular Formula |

C6H8N6 |

Molecular Weight |

164.17 g/mol |

IUPAC Name |

6-N-methyl-7H-purine-2,6-diamine |

InChI |

InChI=1S/C6H8N6/c1-8-4-3-5(10-2-9-3)12-6(7)11-4/h2H,1H3,(H4,7,8,9,10,11,12) |

InChI Key |

ZAOGIVYOCDXEAK-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=NC(=NC2=C1NC=N2)N |

Origin of Product |

United States |

Genomic and Transcriptomic Distribution and Landscape of N6 Methyladenine Modifications

N6-Methyladenine in Prokaryotic DNA: Distribution Patterns and Abundance

In prokaryotes, N6-methyladenine is a widespread DNA modification, primarily associated with restriction-modification (R-M) systems that protect the host genome from foreign DNA, such as bacteriophages. The abundance of 6mA in bacterial genomes can be significant, with some species having a substantial fraction of their adenines methylated. For instance, in certain strains of Escherichia coli, 6mA is found at GATC motifs, which are distributed throughout the genome. The methylation of these sites is critical for several cellular processes, including the regulation of DNA replication, mismatch repair, and gene expression. The distribution of 6mA is not uniform and is dictated by the specificity of the methyltransferase enzymes present in the particular bacterial strain.

N6-Methyladenine in Eukaryotic DNA: Species-Specific Patterns and Genomic Loci

The presence and function of N6-methyladenine in eukaryotic DNA have been a subject of intense research and debate. Unlike the well-established role of 5-methylcytosine (B146107) (5mC), the significance of 6mA as a stable epigenetic mark in higher eukaryotes is still being fully elucidated. However, studies have confirmed its presence in a variety of eukaryotic organisms, with distinct patterns and functions.

The occurrence of 6mA in eukaryotic DNA is highly variable across different species. It has been detected in early-diverging eukaryotes like the protozoan Trypanosoma brucei and the green alga Chlamydomonas reinhardtii, where it is involved in gene regulation. In fungi, such as Saccharomyces cerevisiae and Neurospora crassa, 6mA levels are generally low but can be dynamic, changing in response to environmental conditions. The presence of 6mA has also been reported in plants, including Arabidopsis thaliana and rice (Oryza sativa), although its abundance is typically lower than that of 5mC. In metazoans, 6mA has been identified in insects like Drosophila melanogaster and in vertebrates, including mice and humans, though its levels and functional roles can differ significantly between cell types and developmental stages.

The distribution of 6mA within eukaryotic genomes is not random but is often enriched in specific functional regions. In Chlamydomonas, for example, 6mA is found in the linker regions between nucleosomes and is associated with active gene transcription. Studies in Drosophila have shown that 6mA is enriched in gene bodies, particularly around transcription start sites (TSS), and is also present in transposable elements. In mammalian cells, 6mA has been detected in various genomic contexts, including intergenic regions, gene bodies, and repetitive elements like LINEs and SINEs. The specific localization of 6mA suggests its involvement in regulating gene expression, transposon activity, and chromatin structure.

Below is a table summarizing the localization of N6-methyladenine in the genomic regions of various eukaryotes.

| Organism | Intergenic Regions | Gene Bodies | Promoters/TSS | Coding Sequences (CDS) | Repetitive Elements |

|---|---|---|---|---|---|

| Chlamydomonas reinhardtii | ✓ | ✓ | ✓ | ||

| Drosophila melanogaster | ✓ | ✓ | ✓ | ✓ | |

| Caenorhabditis elegans | ✓ | ✓ | |||

| Mus musculus (Mouse) | ✓ | ✓ | ✓ | ||

| Homo sapiens (Human) | ✓ | ✓ | ✓ |

The deposition of 6mA is often directed by specific DNA sequence motifs, although these can vary between species. The classic GATC motif, well-known from E. coli, is not the primary target in most eukaryotes. In Chlamydomonas, 6mA is found within a VTGAYNNNNNAT motif (where V is A, C, or G; Y is C or T; and N is any base). In Drosophila, an AGG-rich motif has been associated with 6mA deposition. In mammalian systems, the consensus motifs for 6mA are still being actively investigated, but some studies have pointed to enrichment in specific contexts, such as near GAGG sequences. The identification of these motifs is crucial for understanding the mechanisms of 6mA writing and its targeted functions.

N6-Methyladenosine in Eukaryotic RNA: Transcriptomic Distribution and Abundance

N6-methyladenosine (m6A) is the most prevalent internal modification in eukaryotic messenger RNA (mRNA) and is also found in various types of non-coding RNAs. This modification is installed by a "writer" complex and can be removed by "erasers," while its functional consequences are mediated by "reader" proteins. The dynamic nature of m6A allows for a sophisticated layer of post-transcriptional gene regulation.

Within mRNA, m6A is not uniformly distributed. It is most commonly found in a consensus sequence of RRACH (where R is a purine, and H is A, C, or U), with a strong enrichment in the 3' untranslated region (3' UTR) near the stop codon. It is also present in long internal exons and at the 5' UTR. Beyond mRNA, m6A has been identified in a wide range of non-coding RNAs. It is found in primary microRNAs (pri-miRNAs), where it facilitates their processing into mature miRNAs. Long non-coding RNAs (lincRNAs) are also subject to m6A modification, which can influence their structure and interactions with other molecules. Furthermore, m6A has been detected in ribosomal RNA (rRNA) and circular RNAs (circRNAs), suggesting its broad involvement in RNA biology. The presence of m6A across these diverse RNA species highlights its fundamental role in controlling RNA fate, from splicing and stability to translation and localization.

The following table provides an overview of the distribution of N6-methyladenosine in various eukaryotic RNA species.

| RNA Species | Presence of m6A | Primary Location/Function |

|---|---|---|

| Messenger RNA (mRNA) | ✓ | Enriched in 3' UTRs, near stop codons, and in long exons; affects stability, splicing, and translation. |

| Primary microRNA (pri-miRNA) | ✓ | Facilitates processing by the DGCR8 protein. |

| Long non-coding RNA (lincRNA) | ✓ | Influences RNA structure and protein interactions. |

| Ribosomal RNA (rRNA) | ✓ | May play a role in ribosome biogenesis and function. |

| Circular RNA (circRNA) | ✓ | Can promote translation of the circRNA. |

Enrichment Patterns within Transcriptomic Regions (e.g., 3'UTRs, exon-intron junctions)

The distribution of N6-methyladenine (m6A) across the transcriptome is not random; instead, it follows distinct patterns of enrichment in specific regions of messenger RNA (mRNA) and non-coding RNAs. These patterns are crucial for understanding the post-transcriptional regulatory functions of this modification.

A predominant and widely confirmed feature of the m6A landscape is its significant enrichment in the 3' untranslated regions (3'UTRs) of mRNAs and in the vicinity of stop codons. nih.govalidabio.comnih.govbiorxiv.orgucsf.edunih.govnih.gov This localization suggests a major role for m6A in regulating mRNA stability and translation. alidabio.com For instance, studies in mammalian cells have consistently shown that a large proportion of m6A peaks reside within 3'UTRs. nih.gov In mouse brain tissue, approximately 70% of all m6A modifications are located in the final exons, which include the 3'UTRs. nih.gov This enrichment is not merely a reflection of the location of stop codons; even when a stop codon is in a penultimate exon, the terminal non-coding exon remains highly methylated. nih.gov The density of m6A often increases sharply after the start of the last exon. nih.gov

While the 3'UTR and stop codon regions are major hotspots, m6A is also prevalent within the coding sequence (CDS). In some analyses, the CDS contains the majority of m6A peaks. nih.gov For example, a study on liver fibrosis in mice found that approximately 35.7% of m6A peaks were located in the CDS, with 33% in the 3'UTR. nih.gov Similarly, in hexaploid wheat, over half of the m6A peaks were found in the coding sequence. nih.gov In contrast, the 5' untranslated region (5'UTR) and intronic regions contain significantly fewer m6A modifications. nih.gov

Table 1: Distribution of N6-methyladenine (m6A) Peaks Across mRNA Regions in Different Studies

| Study Organism/Tissue | 5' UTR | Coding Sequence (CDS) | 3' UTR | Intronic Regions | Reference |

|---|---|---|---|---|---|

| Mouse Brain | 7.0% (of UTR peaks) | 50.9% | 93.0% (of UTR peaks) | 2.0% | nih.gov |

| Mouse Liver Fibrosis Model | - | ~35.7% | ~33% | - | nih.gov |

| Hexaploid Wheat | 6.57% (near start codon) | 52.52% | 8.75% | - | nih.gov |

| Human Microglial Cells (HIV-1 infected) | ~12-16% | - | ~70% | - | nih.gov |

The relationship between m6A and exon-intron architecture is complex. Research indicates that m6A deposition primarily occurs in exons, with a very low incidence in introns. nih.gov Intriguingly, there is a notable depletion of m6A in regions proximal to exon-intron junctions. biorxiv.org This exclusion appears to be mediated by the exon junction complex (EJC), which is deposited onto mRNA during splicing. nih.govnih.govresearchgate.net It is proposed that the EJC sterically hinders the m6A writer complex, preventing methylation within a window of approximately 100 to 200 nucleotides of a splice junction. biorxiv.orgnih.gov This mechanism effectively links the history of nuclear splicing to the cytoplasmic fate of an mRNA molecule. nih.gov

Despite this general exclusion, some studies have identified m6A modifications near splice junctions in nascent, chromatin-associated RNA, suggesting that the m6A landscape is reshaped as the mRNA matures. nih.gov Evidence also shows that m6A can be added to exons co-transcriptionally, before the splicing of introns is complete. nih.gov This finding highlights that the methylation machinery acts on pre-mRNA and that its placement is intricately tied to the process of splicing.

Differential methylation patterns are also observed in various physiological and pathological states. For example, in a study of lung adenocarcinoma, researchers identified hundreds of transcripts that were either hyper-methylated or hypo-methylated compared to non-cancerous lung tissue, indicating a widespread alteration of the m6A landscape in cancer. aacrjournals.orgnih.gov

Table 2: Differential m6A Methylation in Lung Adenocarcinoma Compared to Non-neoplastic Lung Tissue

| Methylation Status | Number of Transcripts Affected | Reference |

|---|---|---|

| Hypo-methylated | 430 | aacrjournals.orgnih.gov |

| Hyper-methylated | 222 | aacrjournals.orgnih.gov |

Molecular Machinery for N6 Methyladenine Homeostasis: Writers, Erasers, and Readers

N6-Methyladenine Methyltransferases (Writers)

The deposition of the methyl group onto the N6 position of adenine (B156593) is carried out by a diverse group of enzymes known as methyltransferases. These "writers" are responsible for establishing the m6A landscape on both DNA and RNA, each with specific targets and cellular roles.

Characterization of DNA Adenine Methyltransferases (e.g., Dam, N6AMT1, AMT1 complexes)

While N6-methyladenine in DNA (6mA) is widespread in prokaryotes, its presence and functions in eukaryotes are still being actively investigated. Nevertheless, several key DNA adenine methyltransferases have been characterized.

Dam (DNA adenine methyltransferase): Primarily studied in prokaryotes like Escherichia coli, Dam methyltransferase is a well-characterized enzyme that methylates the adenine in the sequence 5'-GATC-3'. wikipedia.orgneb.com This modification is crucial for several cellular processes, including the direction of mismatch repair, regulation of DNA replication, and control of gene expression. wikipedia.orgnih.govnih.gov Dam acts as an orphan methyltransferase, meaning it is not part of a restriction-modification system. wikipedia.org It functions as a monomer and methylates DNA in a highly processive manner, capable of scanning thousands of potential sites in a single binding event. nih.gov

N6AMT1 (N-6 Adenine-Specific DNA Methyltransferase 1): In humans, N6AMT1 is an enzyme that has been reported to possess N6-adenine-specific DNA methyltransferase activity. nih.gov However, there is ongoing discussion regarding the extent and physiological relevance of N6-methyladenosine on mammalian DNA. nih.gov N6AMT1 is also known to have protein methyltransferase activity and is involved in other cellular functions, such as the metabolism of arsenic. nih.gov The human N6AMT1 gene encodes two isoforms, with the major isoform interacting with the cofactor TRMT112. nih.gov This interaction is crucial for the stability of the N6AMT1 protein. nih.gov

AMT1 complexes: In the unicellular eukaryote Tetrahymena thermophila, the DNA N6-adenine methyltransferase AMT1 is a key enzyme for 6mA deposition. nih.govoup.com The catalytic activity of AMT1 is dependent on its assembly into a complex with other proteins, including MTA9, p1, and p2. biorxiv.org Studies have shown that AMT1 autoregulates its own expression through a positive feedback loop involving its own catalytic activity, highlighting a sophisticated mechanism for maintaining 6mA levels. oup.com

Table 1: Characterization of DNA Adenine Methyltransferases

| Enzyme/Complex | Organism | Primary Function | Key Characteristics |

|---|---|---|---|

| Dam | E. coli | DNA adenine methylation at GATC sites. wikipedia.orgneb.com | Monomeric, processive enzyme involved in mismatch repair and replication control. nih.gov |

| N6AMT1 | Human | Putative DNA N6-adenine methyltransferase; protein methyltransferase. nih.gov | Interacts with TRMT112 for stability; also involved in arsenic metabolism. nih.govnih.gov |

| AMT1 complex | T. thermophila | DNA N6-adenine methylation. nih.govoup.com | Forms a complex with MTA9, p1, and p2 for activity; autoregulates its own expression. oup.combiorxiv.org |

Characterization of RNA N6-Methyladenosine Methyltransferase Complexes (e.g., METTL3, METTL14, WTAP, VIRMA, METTL5)

The m6A modification in RNA is installed by a large, multi-subunit methyltransferase complex. The core components of this complex work in concert to ensure the precise and efficient methylation of target RNAs.

The central catalytic engine of the m6A methyltransferase complex is a heterodimer of METTL3 (Methyltransferase-like 3) and METTL14 (Methyltransferase-like 14). exlibrisgroup.comnih.gov While both proteins possess a methyltransferase domain, METTL3 is the catalytically active subunit. nih.govelifesciences.org METTL14, although catalytically inactive, plays a crucial structural role by stabilizing METTL3 and is essential for recognizing substrate RNAs. nih.govelifesciences.org

Several regulatory proteins associate with the METTL3-METTL14 core to form the full methyltransferase complex. WTAP (Wilms' tumor 1-associating protein) interacts with the heterodimer and is required for its localization to nuclear speckles, thereby facilitating the methylation of target RNAs. exlibrisgroup.comVIRMA (Vir-like m6A methyltransferase associated), also known as KIAA1429, is another component that helps guide the complex to specific regions on the mRNA. mdpi.com

METTL5 (Methyltransferase-like 5) has been identified as a distinct m6A methyltransferase that primarily targets ribosomal RNA (rRNA), specifically methylating adenosine (B11128) at position 1832 of the 18S rRNA. nih.govsciopen.comscienceopen.com Similar to other methyltransferases, METTL5 forms a stable complex with a partner protein, TRMT112 , which is required for its metabolic stability and full enzymatic activity. biorxiv.orgnih.gov

Table 2: Characterization of RNA N6-Methyladenosine Methyltransferase Complexes

| Component | Primary Function | Key Characteristics |

|---|---|---|

| METTL3 | Catalytic subunit of the m6A methyltransferase complex. nih.govelifesciences.org | Forms a stable heterodimer with METTL14. exlibrisgroup.comnih.gov |

| METTL14 | Structural subunit, substrate recognition. nih.govelifesciences.org | Catalytically inactive but essential for METTL3 function. nih.govelifesciences.org |

| WTAP | Localization of the methyltransferase complex to nuclear speckles. exlibrisgroup.com | Interacts with the METTL3-METTL14 heterodimer. exlibrisgroup.com |

| VIRMA | Guides the complex to specific mRNA regions. mdpi.com | Component of the larger m6A methyltransferase complex. |

| METTL5 | m6A methylation of 18S rRNA. nih.govsciopen.comscienceopen.com | Forms a stable complex with TRMT112. biorxiv.orgnih.gov |

Enzymatic Mechanisms and Cofactor Requirements for Methylation

The transfer of a methyl group to adenine by these "writer" enzymes is a chemically precise process that relies on a specific cofactor.

Both DNA and RNA adenine methyltransferases utilize S-adenosyl-L-methionine (SAM) as the methyl group donor. wikipedia.orgneb.comelifesciences.org The enzyme catalyzes the transfer of the methyl group from SAM to the N6 position of the target adenine, resulting in the formation of N6-methyladenine and S-adenosyl-L-homocysteine (SAH). nih.gov

In the METTL3-METTL14 complex , the active site resides within the METTL3 subunit. nih.gov The catalytic mechanism involves the binding of SAM in a pocket within METTL3. elifesciences.orgelifesciences.org METTL14's role is to structure the complex in a way that properly positions the target RNA for catalysis by METTL3. nih.govelifesciences.org Recent studies suggest a model where the target adenosine base is swiveled out of the RNA helix and into the catalytic pocket of METTL3 for methylation. nih.gov

For METTL5 , its activity is significantly enhanced by its interaction with TRMT112 . biorxiv.orgnih.govnih.gov TRMT112 is thought to stabilize METTL5, allowing for efficient SAM binding and catalysis on its 18S rRNA substrate. biorxiv.orgnih.gov Similarly, the stability and function of the major isoform of N6AMT1 are dependent on its heterodimerization with TRMT112. nih.govgenecards.org

The prokaryotic Dam methyltransferase operates processively, sliding along the DNA to find its GATC recognition sites. nih.govnih.gov The enzymatic reaction also requires SAM as the methyl donor. neb.com

N6-Methyladenine Demethylases (Erasers)

The methylation of N6-adenine is a reversible process, thanks to the action of demethylases, or "erasers." These enzymes remove the methyl group, thereby dynamically regulating the m6A landscape and its downstream biological effects.

Discovery and Characterization of DNA Demethylases (e.g., ALKBH1, NMAD-1)

The enzymes responsible for removing 6mA from DNA in eukaryotes belong to the AlkB family of dioxygenases.

ALKBH1 (AlkB homolog 1) has been identified as a DNA N6-methyladenine demethylase in mammals. nih.govnih.gov It is an Fe(II) and α-ketoglutarate-dependent dioxygenase. nih.govnih.gov Research indicates that ALKBH1 has a preference for demethylating N6-mA in single-stranded or structurally non-B DNA regions, such as bubbles or R-loops, rather than in stable double-stranded DNA. nih.gov

NMAD-1 (N6-methyladenine demethylase-1) is a putative DNA demethylase found in Caenorhabditis elegans. nih.gov It is essential for proper DNA replication and repair during meiosis. nih.gov While initially identified as a potential 6mA DNA demethylase, its precise in vivo substrates and the full scope of its enzymatic activity are still under investigation. mdpi.com NMAD-1 also belongs to the Fe(II)/α-ketoglutarate-dependent dioxygenase family. mdpi.com

Table 3: Discovery and Characterization of DNA Demethylases

| Enzyme | Organism | Primary Function | Key Characteristics |

|---|---|---|---|

| ALKBH1 | Mammals | DNA N6-methyladenine demethylase. nih.govnih.gov | Fe(II)/α-ketoglutarate-dependent dioxygenase; prefers ssDNA or non-B DNA structures. nih.gov |

| NMAD-1 | C. elegans | Putative DNA demethylase involved in meiosis. nih.gov | Fe(II)/α-ketoglutarate-dependent dioxygenase; essential for DNA replication and repair. nih.gov |

Discovery and Characterization of RNA Demethylases (e.g., FTO, ALKBH5)

The discovery of RNA demethylases confirmed that m6A modification in RNA is a dynamic and reversible process.

FTO (Fat mass and obesity-associated protein) was the first identified RNA demethylase. nih.govresearchgate.net It is a member of the AlkB family of Fe(II)- and α-ketoglutarate-dependent dioxygenases. numberanalytics.comnumberanalytics.com FTO can demethylate N6-methyladenosine (m6A) and also N6,2′-O-dimethyladenosine (m6Am) in RNA. nih.govresearchgate.net Structural and mechanistic studies have revealed that FTO's catalytic pocket specifically recognizes the N6-methyladenine base for oxidative demethylation. nih.gov

ALKBH5 (AlkB homolog 5) is another key RNA demethylase in mammals. nih.govnih.gov Like FTO, it is an Fe(II)/α-ketoglutarate-dependent dioxygenase that specifically removes the methyl group from m6A in single-stranded RNA. nih.govnih.gov Structural analyses show that ALKBH5 has a unique loop region that is thought to prevent the binding of double-stranded nucleic acids, thus ensuring its specificity for single-stranded RNA. nih.gov The catalytic core of ALKBH5 contains a conserved double-stranded β-helix fold which is a scaffold for the Fe(II) and 2-oxoglutarate binding sites. nih.gov

Table 4: Discovery and Characterization of RNA Demethylases

| Enzyme | Organism | Primary Function | Key Characteristics |

|---|---|---|---|

| FTO | Mammals | RNA N6-methyladenosine demethylase. nih.govresearchgate.net | Fe(II)/α-ketoglutarate-dependent dioxygenase; demethylates m6A and m6Am. nih.govresearchgate.net |

| ALKBH5 | Mammals | RNA N6-methyladenosine demethylase. nih.govnih.gov | Fe(II)/α-ketoglutarate-dependent dioxygenase; specific for m6A in single-stranded RNA. nih.govnih.gov |

Catalytic Mechanisms of Demethylation (e.g., oxidative demethylation)

The demethylation of N6-methyladenine (m6A) is a critical process for ensuring the dynamic and reversible nature of this RNA modification. This process is primarily carried out by a class of enzymes known as demethylases or "erasers." The two main m6A demethylases identified in mammals are the fat mass and obesity-associated protein (FTO) and the alpha-ketoglutarate-dependent dioxygenase alkB homolog 5 (ALKBH5). rsc.orgnih.gov Both of these enzymes belong to the Fe(II)/2-oxoglutarate (2OG)-dependent dioxygenase superfamily and employ an oxidative demethylation mechanism to remove the methyl group from the N6 position of adenine. rsc.orgnih.gov

The general mechanism of oxidative demethylation involves the activation of molecular oxygen by the Fe(II) center and the co-substrate 2-oxoglutarate. This leads to the formation of a highly reactive Fe(IV)-oxo intermediate. nih.gov This intermediate is capable of abstracting a hydrogen atom from the methyl group of m6A, initiating the demethylation process. acs.org

However, the specific pathways for FTO and ALKBH5 differ in their subsequent steps. pnas.org

FTO-mediated Demethylation: FTO catalyzes a stepwise oxidation of the N6-methyl group. rsc.orgresearchgate.net

The initial oxidation converts N6-methyladenosine (m6A) into N6-hydroxymethyladenosine (hm6A). rsc.orgnih.gov

This intermediate can be further oxidized by FTO to N6-formyladenosine (f6A). rsc.orgnih.gov

Both hm6A and f6A are relatively unstable and can spontaneously decompose in water, releasing the methyl group in the form of formaldehyde (B43269) or formic acid, respectively, to yield the final demethylated adenosine (A). rsc.orgnih.govresearchgate.net These intermediates have been detected both in vitro and in vivo. rsc.org

ALKBH5-mediated Demethylation: In contrast to FTO, ALKBH5 appears to catalyze a more direct demethylation of m6A. rsc.orgresearchgate.net While it also functions as an Fe(II)/2OG-dependent dioxygenase, the unstable intermediates (hm6A and f6A) are not typically detected during the reaction. rsc.orgpnas.org It is proposed that ALKBH5 directly hydroxylates the methyl group, leading to the spontaneous and rapid release of formaldehyde to regenerate adenosine. pnas.orgresearchgate.net Recent studies suggest ALKBH5 may employ a unique covalent-based mechanism involving a key catalytic triad (B1167595) (R130/K132/Y139) that facilitates the direct and rapid release of formaldehyde, distinguishing its mechanism from the classical stepwise oxidation seen with FTO. pnas.org ALKBH5 shows a preference for single-stranded RNA as a substrate. rsc.orgnih.gov

The distinct catalytic mechanisms of FTO and ALKBH5 suggest they may have different substrate specificities and regulatory roles within the cell, contributing to the precise control of the m6A epitranscriptome. pnas.org

N6-Methyladenine Binding Proteins (Readers)

The biological consequences of m6A modification are primarily mediated by a diverse group of proteins known as "readers." frontiersin.orgfrontiersin.org These proteins specifically recognize and bind to m6A-containing RNA transcripts, thereby dictating their downstream fate, including splicing, nuclear export, localization, translation, and stability. frontiersin.orgnih.gov The interpretation of the m6A code by these reader proteins is a crucial step in post-transcriptional gene regulation. frontiersin.orgnih.gov

Biological Roles and Functional Implications of N6 Methyladenine

N6-Methyladenine in DNA: Regulatory Functions in Genome Biology

N6-methyladenine (m6A), a modification of the adenine (B156593) base in DNA, has emerged from being primarily associated with prokaryotic systems to a significant epigenetic mark in eukaryotes. nih.govfrontiersin.org Its presence and dynamic regulation in the genomes of various eukaryotic organisms, from unicellular life to mammals, suggest its involvement in a wide array of fundamental biological processes. nih.gov This section will delve into the multifaceted roles of m6A in DNA, exploring its influence on the core aspects of genome biology, including replication, repair, chromatin architecture, and gene expression.

Involvement in DNA Replication and Fidelity

The presence of N6-methyladenine (m6A) within the DNA template has been shown to directly impact the process of DNA replication. Studies have revealed that m6A can inhibit DNA replication by certain DNA polymerases. nih.govacs.org For instance, research on human DNA polymerase iota (hPol ι), a member of the Y-family of DNA polymerases known for its error-prone synthesis, demonstrated that m6A can impede its replicative function. nih.gov

The inhibitory effect of m6A on DNA replication is multifaceted. It has been observed to reduce the efficiency of incorporating the correct nucleotide (dTTP) opposite to it and also hinders the subsequent extension of the DNA strand. nih.govacs.org Kinetic analyses have shown that m6A can decrease the rate of nucleotide incorporation (kpol) and, in some cases, slightly increase the dissociation constant of the polymerase from the DNA template. nih.govacs.org This suggests that the methyl group on the adenine base introduces a steric or conformational hindrance that affects the active site of the polymerase.

Interestingly, the source of m6A in mammalian DNA is a subject of ongoing research, with some evidence suggesting that it may not solely be the result of methyltransferase activity but could also be incorporated directly by DNA polymerases during replication or repair processes. frontiersin.orgfrontiersin.org This raises the intriguing possibility of a feedback loop where the presence of m6A influences the very machinery responsible for its incorporation. The impact of m6A on replication fidelity is a critical area of investigation, as alterations in polymerase function can have significant consequences for genome stability.

Table 1: Impact of N6-methyladenine on DNA Polymerase Activity

| DNA Polymerase | Organism/System | Effect of m6A on Replication | Kinetic Parameters Affected | Reference |

| Human DNA Polymerase iota (hPol ι) | Human | Inhibition | Reduced dTTP incorporation efficiency, inhibited next-base extension | nih.gov |

| Pseudomonas aeruginosa Phage PaP1 DNA Polymerase (gp90 exo–) | Phage | Inhibition | Reduced dTTP incorporation efficiency by 10-fold, inhibited next-base extension by 100-fold | acs.org |

Participation in DNA Repair Pathways (e.g., mismatch repair, DNA damage response)

N6-methyladenine (m6A) in DNA is increasingly recognized for its significant role in maintaining genome integrity through its involvement in various DNA repair pathways. elifesciences.orgelifesciences.orgnih.gov Evidence suggests that m6A is not a passive bystander but an active participant in the cellular response to DNA damage, including that induced by UV radiation and chemical agents. nih.govmdpi.comfrontiersin.orgresearchgate.net

One of the key functions of m6A in DNA repair is its role in the DNA damage response (DDR) . Following DNA damage, such as that caused by UV irradiation, there is a rapid and transient increase in m6A levels at the damage sites. researchgate.netaacrjournals.org This process is mediated by the methyltransferase METTL3 and opposed by the demethylase FTO. aacrjournals.org The accumulation of m6A at these sites facilitates the recruitment of DNA repair proteins, such as DNA polymerase κ (Pol κ), which is involved in both nucleotide excision repair (NER) and translesion synthesis. mdpi.comaacrjournals.org This recruitment helps to efficiently repair the damaged DNA and enhances cell survival. mdpi.comaacrjournals.org

Furthermore, m6A has been implicated in the repair of double-strand breaks (DSBs). frontiersin.org In response to DSBs, METTL3 is activated and deposits m6A on RNAs, which then form RNA-DNA hybrids at the break sites. frontiersin.org These m6A-marked hybrids recruit key repair factors like RAD51 and BRCA1, facilitating homologous recombination-mediated repair. frontiersin.org

Recent studies have also highlighted a role for m6A in mismatch repair (MMR) in mammalian cells, a function that is well-established in prokaryotes. biorxiv.org In E. coli, Dam methylase marks the parental DNA strand with m6A, allowing the repair machinery to distinguish it from the newly synthesized daughter strand containing errors. biorxiv.orgnih.gov While the exact mechanism in eukaryotes is still being elucidated, evidence suggests an evolutionarily conserved function for m6A in ensuring the fidelity of DNA replication through MMR. biorxiv.org The methyltransferase METTL3 has been shown to interact with MMR factors MSH2 and MSH6, and its activity is important for proper MMR function. elifesciences.org

Additionally, m6A may contribute to preventing mutations during repair by influencing the incorporation of damaged nucleotides. For example, it has been proposed that m6A in the template strand can reduce the misincorporation of 8-oxoguanine, a common form of oxidative DNA damage, by DNA polymerases. nih.gov

Table 2: Role of N6-methyladenine in DNA Repair Pathways

| DNA Repair Pathway | Role of N6-methyladenine | Key Proteins Involved | Reference |

| DNA Damage Response (UV-induced) | Recruits repair proteins to damage sites | METTL3, FTO, DNA polymerase κ | mdpi.comaacrjournals.org |

| Double-Strand Break Repair | Facilitates homologous recombination | METTL3, YTHDC1, RAD51, BRCA1 | frontiersin.org |

| Mismatch Repair | Potential strand discrimination signal | METTL3, MSH2, MSH6 | elifesciences.orgbiorxiv.org |

| Oxidative Damage Repair | Reduces misincorporation of 8-oxoG | DNA polymerases | nih.gov |

Impact on Chromatin Organization and Dynamics

N6-methyladenine (m6A) in DNA plays a direct and influential role in shaping the architecture and dynamics of chromatin, the complex of DNA and proteins that forms chromosomes within the nucleus of eukaryotic cells. nih.govcondensates.comprinceton.edu This epigenetic mark can influence how DNA is packaged, which in turn affects gene accessibility and expression. wikipedia.orgkhanacademy.org

One of the primary ways m6A impacts chromatin is by influencing nucleosome positioning . princeton.edunih.gov Nucleosomes, the fundamental units of chromatin, consist of a segment of DNA wound around a core of histone proteins. The positioning of nucleosomes along the DNA is not random and plays a crucial role in regulating access to the genetic material. Studies have shown that the presence of m6A in a DNA sequence can directly disfavor the formation of a nucleosome at that location. princeton.edu This effect appears to be local and quantitative, meaning the more m6A is present, the less likely a nucleosome is to form. princeton.edu This suggests that m6A acts as a repulsive signal for nucleosome assembly, potentially creating more open and accessible chromatin regions.

The interplay between m6A and chromatin is further highlighted by the observation that m6A distribution can be anti-correlated with nucleosome occupancy. frontiersin.org In some organisms, m6A is found to be enriched in the linker DNA regions between nucleosomes, which could help to stabilize higher-order chromatin structures. frontiersin.org

Furthermore, the influence of m6A on chromatin is not solely based on its direct effect on DNA structure. The m6A modification can also indirectly affect chromatin by modulating the binding of transcription factors and other DNA-binding proteins, which in turn can recruit chromatin-remodeling complexes. nih.gov For example, the chromatin remodeler ACF has been shown to be able to overcome the nucleosome-disfavoring effect of m6A, indicating a dynamic interplay between this DNA modification and the cellular machinery that shapes chromatin. princeton.edu

Recent research has also uncovered a fascinating connection between m6A on chromatin-associated RNAs and the regulation of local chromatin structure. nih.govcondensates.comnih.gov These m6A-modified RNAs can act as scaffolds, recruiting histone-modifying enzymes to specific genomic loci, thereby influencing the histone code and, consequently, chromatin accessibility and transcriptional output. nih.govcondensates.comnih.gov This highlights a novel mechanism by which m6A can exert its influence on the genome through an RNA-mediated process.

Table 3: Effects of N6-methyladenine on Chromatin

| Aspect of Chromatin | Effect of N6-methyladenine | Mechanism | Reference |

| Nucleosome Occupancy | Disfavors nucleosome formation | Direct, local, and quantitative repulsion | princeton.edu |

| Nucleosome Positioning | Enriched in linker DNA, anti-correlated with nucleosome occupancy | May stabilize higher-order chromatin structures | frontiersin.org |

| Chromatin Accessibility | Can create more open chromatin regions | By preventing nucleosome formation and recruiting chromatin remodelers | princeton.edunih.gov |

| Histone Modifications | Indirectly influences histone modifications | Through m6A-modified chromatin-associated RNAs recruiting histone-modifying enzymes | nih.govcondensates.comnih.gov |

Role in Regulation of Gene Expression and Transcription

N6-methyladenine (m6A) in DNA is a significant epigenetic mark that plays a multifaceted role in the regulation of gene expression and transcription. nih.govfrontiersin.orgresearchgate.netnih.govepigentek.com Its presence can influence whether genes are turned on or off, and to what extent, by affecting various stages of the transcription process.

The location of m6A within a gene is also critical to its regulatory function. For instance, m6A found near transcription start sites has been associated with active gene expression in some organisms. nih.gov Conversely, an increase in m6A levels in certain contexts can lead to transcriptional silencing. researchgate.net

Furthermore, m6A can regulate gene expression indirectly by influencing chromatin structure and the binding of transcription factors . As discussed previously, m6A can disfavor nucleosome formation, leading to more open and accessible chromatin, which generally correlates with active transcription. princeton.edu Additionally, the presence of m6A within a transcription factor binding site can either enhance or inhibit the binding of that factor, thereby fine-tuning the expression of its target genes. nih.gov

A fascinating and recently discovered layer of regulation involves m6A on nascent RNAs , including enhancer RNAs (eRNAs). nih.govox.ac.uk These m6A-modified RNAs can recruit specific "reader" proteins, such as YTHDC1, which can then influence the local chromatin environment and the formation of transcriptional condensates, which are hubs of transcriptional activity. nih.gov This m6A-dependent mechanism appears to be important for enhancer activation and the subsequent activation of target genes. nih.gov

Table 4: Mechanisms of Gene Expression Regulation by N6-methyladenine

| Regulatory Mechanism | Description | Key Factors | Reference |

| Direct Modulation of RNA Polymerase II | Causes pausing/stalling of Pol II, affecting transcription elongation. | RNA Polymerase II | nih.gov |

| Alteration of Chromatin Structure | Disfavors nucleosome formation, leading to more accessible chromatin. | - | princeton.edu |

| Modulation of Transcription Factor Binding | Enhances or inhibits the binding of transcription factors to their target sites. | Transcription Factors | nih.gov |

| Regulation via m6A on Nascent RNAs | m6A-marked eRNAs recruit reader proteins to promote transcriptional activation. | YTHDC1, BRD4 | nih.gov |

Contribution to Genome Stability and Transposon Regulation

N6-methyladenine (m6A) in DNA is a crucial contributor to the maintenance of genome stability, a fundamental requirement for cellular health and the prevention of diseases like cancer. elifesciences.orgelifesciences.orgnih.gov Its role in this process is multifaceted, encompassing its involvement in DNA repair, as previously discussed, and its function in the regulation of transposable elements.

The regulation of TEs by m6A is often mediated through its presence on chromatin-associated RNAs. nih.gov For example, in mouse embryonic stem cells, m6A modification of transcripts from LINE1 (Long Interspersed Nuclear Element 1), a major class of TEs, is crucial for their silencing. nih.gov The m6A mark on these LINE1 RNAs is recognized by the reader protein YTHDC1, which then recruits a silencing complex that includes the methyltransferase SETDB1. nih.gov This complex establishes repressive histone marks, such as H3K9 trimethylation, leading to a condensed chromatin state and the transcriptional repression of the TE. nih.gov

Similarly, m6A-dependent methylation of other chromatin-associated RNAs can help maintain a condensed chromatin state at intergenic regions, preventing the transcription of TEs and other repetitive elements. nih.gov The loss of this m6A-mediated regulation can lead to increased chromatin accessibility and the aberrant expression of these elements, posing a threat to genome integrity. nih.gov

Beyond the regulation of TEs, the broader role of m6A in promoting genome stability is evident from its involvement in the DNA damage response. As detailed in section 4.1.2, m6A is enriched in DNA in response to damage and is required for the efficient repair of various lesions. elifesciences.orgelifesciences.org By facilitating timely and accurate DNA repair, m6A helps to prevent the accumulation of mutations and chromosomal aberrations that can arise from unrepaired DNA damage.

In essence, m6A contributes to a stable genome by acting as a key epigenetic mark that both silences potentially disruptive mobile genetic elements and actively participates in the repair of DNA damage.

Table 5: N6-methyladenine's Role in Genome Stability and Transposon Control

| Function | Mechanism | Key Proteins Involved | Consequence of Dysregulation | Reference |

| Transposon Silencing | m6A on TE transcripts recruits silencing complexes. | YTHDC1, SETDB1 | Increased TE activity, genome instability | nih.gov |

| Maintaining Condensed Chromatin | m6A on chromatin-associated RNAs promotes a repressive chromatin state at intergenic regions. | METTL3, NEXT complex | Increased chromatin accessibility, aberrant transcription | nih.gov |

| DNA Damage Repair | Facilitates recruitment of repair machinery to damaged DNA. | METTL3, DNA polymerase κ, RAD51, BRCA1 | Accumulation of mutations, genome instability | elifesciences.orgelifesciences.org |

Influence on Cell Cycle Progression

The modification of DNA by N6-methyladenine (m6A) has been shown to exert influence over the fundamental process of cell cycle progression. The cell cycle is a tightly regulated series of events that leads to cell division and the production of two daughter cells. Proper progression through the cell cycle is critical for normal development and tissue homeostasis, and its dysregulation is a hallmark of cancer.

Emerging evidence suggests that the machinery responsible for m6A deposition and recognition is linked to cell cycle control. For instance, the methyltransferase METTL3, a key "writer" of the m6A mark, and its associated product, m6A, have been implicated in the repair of DNA lesions that can stall the cell cycle. elifesciences.org By facilitating the repair of DNA damage, m6A helps to ensure that the genome is intact before the cell proceeds to the next phase of the cycle, thereby preventing the propagation of potentially harmful mutations.

While much of the research on m6A and the cell cycle has focused on its role in RNA, the implications for DNA m6A are significant. The regulation of gene expression is a cornerstone of cell cycle control, with specific cyclins and cyclin-dependent kinases (CDKs) being expressed at distinct phases to drive the cycle forward. Given that DNA m6A can influence transcription (as discussed in section 4.1.4), it is plausible that this epigenetic mark contributes to the precise temporal expression of cell cycle regulatory genes.

Furthermore, the connection between m6A and the DNA damage response has direct consequences for cell cycle checkpoints. These checkpoints are surveillance mechanisms that can halt the cell cycle in response to DNA damage, allowing time for repair. The involvement of m6A in recruiting repair factors to sites of DNA damage suggests a role in satisfying these checkpoints and allowing the cell cycle to resume once the damage has been resolved. elifesciences.org

Although the direct mechanisms by which DNA m6A specifically influences the expression of cell cycle proteins are still under active investigation, its established roles in DNA repair and the regulation of gene expression strongly support its importance in maintaining the orderly progression of the cell cycle.

Modulation of Host-Pathogen Interactions and Virulence in Prokaryotes

N6-methyladenine (m6A) in prokaryotic DNA is a critical epigenetic modification that extends beyond its protective role in restriction-modification systems. It is a key regulator of gene expression, significantly influencing the interactions between pathogenic bacteria and their hosts. This modification primarily occurs at 5'-GATC-3' sequences and is catalyzed by DNA adenine methyltransferase (Dam). The presence or absence of this methyl group can alter DNA conformation and modulate the binding of regulatory proteins, thereby controlling the transcription of virulence-associated genes. frontiersin.orgnih.gov

In a variety of pathogenic bacteria, Dam-mediated methylation is essential for full virulence. For instance, in Salmonella enterica, Dam methylation activates genes within the Salmonella Pathogenicity Island 1 (SPI-1), which are crucial for the invasion of host cells. frontiersin.orgdoaj.org Conversely, it represses the std fimbrial operon and certain flagellar genes, indicating a complex regulatory network that fine-tunes the expression of virulence factors during different stages of infection. frontiersin.orgdoaj.org Transcriptomic analyses have revealed that Dam methylation represses more genes than it activates in Salmonella, including genes within prophages. frontiersin.orgdoaj.org

Similarly, in Haemophilus influenzae, the inactivation of the dam gene leads to attenuated virulence. nih.gov Dam mutants of this bacterium show a reduced ability to invade human respiratory and brain endothelial cells, suggesting that a Dam-regulated event is necessary for host cell uptake. nih.gov In Yersinia pestis, the causative agent of plague, Dam methylation influences the expression of virulence factors, including those involved in iron acquisition and the Type III secretion system. researchgate.netnih.gov Inhibition of Dam methyltransferase in Y. pestis has been shown to alter the expression of these known virulence traits, suggesting that Dam is a potential target for novel antimicrobial agents. researchgate.netnih.gov

The role of Dam methylation is also crucial in the life cycle of Vibrio cholerae, the bacterium responsible for cholera. In this organism, Dam is essential for viability and plays a critical role in the replication of its two chromosomes. nih.govpnas.org This function in chromosome replication is intrinsically linked to the bacterium's ability to proliferate within the host and cause disease.

The regulatory mechanism of m6A often involves controlling the access of regulatory proteins to DNA. For example, the methylation state of GATC sites can either prevent the binding of a transcriptional repressor or promote the binding of an activator. frontiersin.org This epigenetic control allows bacteria to rapidly alter their gene expression patterns in response to the changing environment of the host, a critical aspect of successful pathogenesis.

| Pathogen | Key Genes/Pathways Regulated by N6-Methyladenine | Effect on Virulence |

|---|---|---|

| Salmonella enterica | Activation of Salmonella Pathogenicity Island 1 (SPI-1) genes; Repression of std fimbrial operon and flagellar genes. frontiersin.orgdoaj.org | Essential for invasion of host cells. |

| Haemophilus influenzae | Genes involved in invasion of host cells. nih.gov | Required for efficient uptake by human respiratory and brain endothelial cells. |

| Yersinia pestis | Genes for iron acquisition and Type III secretion system. researchgate.netnih.gov | Modulates the expression of key virulence factors. |

| Vibrio cholerae | Chromosome replication origins (oriI and oriII). nih.govpnas.org | Essential for viability and proliferation. |

N6-Methyladenosine in RNA: Post-transcriptional Regulatory Mechanisms

Regulation of mRNA Splicing and Processing

N6-methyladenosine (m6A) modification in messenger RNA (mRNA) is a pivotal post-transcriptional regulatory mechanism that significantly influences mRNA splicing and processing. The presence of m6A within pre-mRNA molecules can dictate splicing outcomes, such as exon inclusion or skipping, thereby contributing to the diversity of the proteome. This regulation is primarily mediated by a group of proteins known as m6A "readers," which recognize and bind to m6A-modified transcripts.

One of the key nuclear m6A readers is YTH domain-containing protein 1 (YTHDC1). YTHDC1 has been shown to regulate mRNA splicing by recruiting splicing factors to the site of m6A modification. frontiersin.org Specifically, YTHDC1 can promote the inclusion of exons by facilitating the binding of the splicing factor SRSF3, while simultaneously blocking the binding of another splicing factor, SRSF10. frontiersin.org This competitive interaction modulates the assembly of the spliceosome on the pre-mRNA, thereby influencing the final spliced product.

Another important m6A reader involved in splicing is the heterogeneous nuclear ribonucleoprotein G (hnRNPG). hnRNPG can directly interact with the phosphorylated C-terminal domain of RNA polymerase II, suggesting a co-transcriptional mechanism of splicing regulation. researchgate.net The binding of hnRNPG to m6A-modified nascent RNA transcripts can influence the rate of transcription and, consequently, the outcome of alternative splicing. researchgate.net

The m6A "writer" complex, which includes the methyltransferase METTL3, also plays a role in splicing regulation. METTL3 can influence alternative splicing not only by depositing the m6A mark but also through direct interactions with splicing factors. nih.govnih.gov For instance, METTL3 can regulate the alternative splicing of cell cycle-related genes by modulating the function and expression of the splicing factor SFPQ. nih.govnih.gov

The demethylase FTO has also been implicated in the regulation of alternative splicing. By removing m6A modifications, FTO can affect the binding of splicing regulators, such as SRSF2, thereby influencing splice site selection. researcher.life This dynamic interplay between m6A writers, erasers, and readers provides a sophisticated mechanism for the fine-tuning of gene expression at the level of mRNA splicing.

| m6A-Related Protein | Function in mRNA Splicing | Interacting Splicing Factors |

|---|---|---|

| YTHDC1 | Promotes exon inclusion by recruiting and blocking splicing factors. frontiersin.org | SRSF3 (recruited), SRSF10 (blocked). frontiersin.org |

| hnRNPG | Co-transcriptionally regulates alternative splicing through interaction with RNA polymerase II. researchgate.net | - |

| METTL3 | Regulates alternative splicing of cell cycle genes. nih.govnih.gov | SFPQ. nih.gov |

| FTO | Influences splice site selection by removing m6A marks. researcher.life | SRSF2. researcher.life |

Control of mRNA Stability and Decay

The stability of messenger RNA (mRNA) is a critical determinant of gene expression levels, and N6-methyladenosine (m6A) has emerged as a key regulator of this process. The fate of an m6A-modified mRNA, whether it is destined for rapid degradation or stabilization, is largely determined by the specific "reader" proteins that bind to the m6A mark.

The most well-characterized pathway for m6A-mediated mRNA decay is initiated by the YTH domain-containing family 2 (YTHDF2) protein. frontiersin.org YTHDF2 recognizes and binds to m6A-containing mRNAs in the cytoplasm. frontiersin.org Upon binding, YTHDF2 recruits the CCR4-NOT deadenylase complex, which removes the poly(A) tail from the mRNA. nih.gov This deadenylation is a key step that triggers the subsequent degradation of the mRNA transcript. YTHDF2 can also facilitate the endoribonucleolytic cleavage of m6A-modified RNAs by recruiting a complex containing HRSP12 and RNase P/MRP. researchgate.netnih.gov The binding of YTHDF2 often results in the localization of the target mRNA to processing bodies (P-bodies), which are cellular sites of mRNA decay. frontiersin.org

In contrast to the destabilizing role of YTHDF2, the insulin-like growth factor 2 mRNA-binding proteins (IGF2BPs), including IGF2BP1, IGF2BP2, and IGF2BP3, function as m6A-dependent mRNA-stabilizing proteins. nih.gov These proteins recognize and bind to m6A-modified mRNAs, protecting them from degradation. nih.gov The binding of IGF2BPs to their target transcripts can enhance their stability and promote their translation. nih.gov This stabilizing effect can be further enhanced by the recruitment of other RNA-binding proteins like HuR and MATR3. nih.gov

The decision between mRNA decay and stabilization appears to be context-dependent, potentially influenced by the specific location of the m6A modification within the transcript and the cellular abundance of different reader proteins. For example, recent studies suggest that m6A sites within the coding sequence can trigger a rapid, translation-dependent decay pathway that involves YTHDF2 and translocation to P-bodies. researcher.life This highlights the intricate and multifaceted nature of m6A-mediated control of mRNA stability.

| m6A Reader Protein | Effect on mRNA Stability | Mechanism |

|---|---|---|

| YTHDF2 | Decreases mRNA stability (promotes decay). frontiersin.org | Recruits the CCR4-NOT deadenylase complex or the HRSP12-RNase P/MRP complex. nih.govresearchgate.netnih.gov |

| IGF2BP1/2/3 | Increases mRNA stability. nih.gov | Protects m6A-modified mRNA from degradation. nih.gov |

Modulation of Translation Efficiency

N6-methyladenosine (m6A) exerts significant control over the efficiency with which messenger RNA (mRNA) is translated into protein. This regulation is multifaceted, with the location of the m6A modification within the mRNA transcript and the specific "reader" proteins involved determining the translational outcome.

A primary mechanism for m6A-mediated enhancement of translation involves the YTH domain-containing family 1 (YTHDF1) protein. frontiersin.orgnih.gov YTHDF1 recognizes and binds to m6A-modified mRNAs, particularly those with m6A in the 3' untranslated region (UTR). doaj.org Upon binding, YTHDF1 interacts with components of the translation initiation machinery, including the eukaryotic initiation factor 3 (eIF3). doaj.orgresearchgate.net This interaction is thought to promote the recruitment of the 43S preinitiation complex and facilitate the circularization of the mRNA through an interaction between the 3' and 5' ends, thereby enhancing the efficiency of translation initiation. doaj.orgnih.gov YTHDF1 can also act in concert with YTHDF3 to promote the translation of target mRNAs. doaj.orgresearchgate.net

In addition to the YTHDF1-mediated mechanism, m6A modifications within the 5' UTR of an mRNA can promote cap-independent translation. nih.gov This process is mediated by the direct binding of the eIF3 complex to the m6A mark. nih.gov This direct recruitment of the translation machinery allows for the initiation of translation even when cap-dependent translation is suppressed, such as during cellular stress responses like heat shock. doaj.orgnih.gov

The methyltransferase METTL3, known for its role in depositing m6A, has also been shown to function as a reader in the cytoplasm, where it can promote translation. nih.govnih.gov Conversely, the presence of m6A within the coding sequence (CDS) of an mRNA has been reported to cause ribosome pausing, which can lead to a decrease in translation elongation and may trigger mRNA decay. researchgate.netfrontiersin.org This indicates that the position of the m6A modification is a critical determinant of its effect on translation.

| m6A Location | Key Reader Protein(s) | Effect on Translation | Mechanism |

|---|---|---|---|

| 3' UTR | YTHDF1, YTHDF3. doaj.orgnih.govresearchgate.net | Enhances translation initiation. | Recruits eIF3 and promotes mRNA circularization. doaj.orgresearchgate.netnih.gov |

| 5' UTR | eIF3. nih.gov | Promotes cap-independent translation. | Directly recruits the 43S preinitiation complex. nih.gov |

| Coding Sequence (CDS) | Ribosome. researchgate.netfrontiersin.org | Can cause ribosome pausing, potentially leading to decreased translation elongation. | Direct recognition by the ribosome. frontiersin.org |

Influence on RNA Localization

N6-methyladenosine (m6A) plays a crucial role in directing the subcellular localization of RNA molecules, particularly in the export of messenger RNA (mRNA) from the nucleus to the cytoplasm. This process is essential for making mRNAs accessible to the translation machinery.

The primary mediator of m6A-dependent nuclear export is the nuclear "reader" protein YTHDC1. frontiersin.orgdoaj.orgnih.gov YTHDC1 recognizes and binds to m6A-modified mRNAs within the nucleus. frontiersin.orgnih.gov This binding event facilitates the interaction of the m6A-containing mRNA with the nuclear export machinery. Specifically, YTHDC1 interacts with the splicing factor and nuclear export adaptor protein SRSF3. frontiersin.orgnih.gov This interaction, in turn, promotes the recruitment of the nuclear export receptor NXF1 to the mRNA complex, which then mediates the transport of the mRNA through the nuclear pore complex into the cytoplasm. frontiersin.orgnih.gov Depletion of YTHDC1 leads to the nuclear accumulation of m6A-modified mRNAs, highlighting its critical role in their export. nih.gov

Another m6A reader protein, the Fragile X Mental Retardation Protein (FMRP), has also been implicated in the nuclear export of methylated mRNAs, particularly during neural differentiation. nih.govnih.gov FMRP preferentially binds to m6A-containing transcripts and facilitates their export through the CRM1-dependent pathway. nih.govnih.gov The loss of either FMRP or the m6A modification can result in the nuclear retention of specific mRNAs that are important for neuronal development. nih.gov

Once in the cytoplasm, m6A can also influence the localization of mRNAs to specific subcellular compartments. For instance, m6A-modified transcripts can be targeted to RNA granules, such as processing bodies (P-bodies) and stress granules. nih.gov These granules are sites of mRNA storage and decay, and the localization of mRNAs to these structures is a key aspect of post-transcriptional gene regulation.

| m6A Reader Protein | Function in RNA Localization | Mechanism |

|---|---|---|

| YTHDC1 | Promotes nuclear export of mRNA. frontiersin.orgdoaj.orgnih.gov | Interacts with SRSF3 to recruit the NXF1 nuclear export receptor. frontiersin.orgnih.gov |

| FMRP | Facilitates nuclear export of mRNA, especially in neural differentiation. nih.govnih.gov | Mediates export through the CRM1 pathway. nih.gov |

Functional Significance in Non-coding RNA Biology (e.g., pri-miRNA, lincRNAs, circRNA)

The regulatory scope of N6-methyladenosine (m6A) extends beyond messenger RNA to encompass a variety of non-coding RNAs (ncRNAs), where it plays a crucial role in their biogenesis, function, and metabolism.

Primary microRNAs (pri-miRNAs): The m6A modification is a key signal for the processing of pri-miRNAs, the precursors to mature microRNAs (miRNAs). The methyltransferase METTL3 deposits m6A marks on pri-miRNAs, which then serve as a recognition site for the microprocessor complex component DGCR8. nih.govresearchgate.netnih.gov This m6A-dependent recognition of pri-miRNAs by DGCR8 is a critical step for their subsequent cleavage by the enzyme DROSHA to produce precursor miRNAs (pre-miRNAs). nih.govresearchgate.net Consequently, the depletion of METTL3 leads to an accumulation of unprocessed pri-miRNAs and a global reduction in the levels of mature miRNAs. nih.gov

Long non-coding RNAs (lincRNAs): LincRNAs are also subject to m6A modification, which can influence their stability and function. The m6A mark on a lincRNA can alter its secondary structure, thereby affecting its interactions with proteins and other nucleic acids. frontiersin.orgnih.gov For example, m6A modification has been shown to enhance the stability of the lncRNA H19, promoting its pro-inflammatory and pro-pyroptotic functions in endothelial cells. nih.gov In other contexts, m6A can lead to the degradation of lncRNAs, indicating a diverse and context-dependent regulatory role.

Circular RNAs (circRNAs): N6-methyladenosine has a profound impact on the life cycle of circRNAs. The m6A modification can influence the biogenesis of circRNAs by affecting the back-splicing process. frontiersin.orgnih.gov Once formed, m6A-modified circRNAs in the nucleus can be recognized by YTHDC1, which promotes their export to the cytoplasm. nih.gov A particularly striking function of m6A in circRNAs is its ability to drive cap-independent translation. The m6A reader YTHDF3, in conjunction with the initiation factor eIF4G2, can recognize m6A-modified circRNAs and initiate their translation into peptides. nih.govnih.gov Furthermore, m6A can also target circRNAs for degradation through a YTHDF2-dependent mechanism, similar to that observed for linear mRNAs. nih.gov

| Non-coding RNA Type | Role of N6-Methyladenosine | Key Mediators |

|---|---|---|

| pri-miRNA | Promotes processing and maturation. nih.govresearchgate.netnih.gov | METTL3 (writer), DGCR8 (reader). nih.gov |

| lincRNA | Regulates stability and molecular interactions. frontiersin.orgnih.govnih.gov | METTL3 (writer), various readers. nih.gov |

| circRNA | Influences biogenesis, nuclear export, cap-independent translation, and degradation. frontiersin.orgnih.govnih.govnih.gov | YTHDC1 (export), YTHDF3/eIF4G2 (translation), YTHDF2 (degradation). nih.govnih.gov |

Interplay with Chromatin Dynamics and Transcriptional Output

N6-methyladenine (m6A), the most abundant internal modification in eukaryotic messenger RNA (mRNA), plays a significant role in regulating gene expression at both the post-transcriptional and transcriptional levels. nih.gov Recent studies have unveiled a critical role for m6A in modulating chromatin dynamics and transcriptional output, revealing a complex interplay between RNA modification and the epigenetic landscape. nih.govnih.gov This regulation is largely mediated through the m6A modification of chromatin-associated RNAs (carRNAs), which can act as molecular platforms to recruit proteins that influence local chromatin structure and gene expression. nih.gov

The deposition of m6A on carRNAs, including promoter-associated RNAs, enhancer RNAs, and repeat RNAs, is carried out by the METTL3 "writer" complex. nih.gov This modification can then be recognized by nuclear "reader" proteins, such as YTHDC1. nih.govglobalpeopledailynews.com The binding of YTHDC1 to m6A-modified carRNAs, particularly those derived from repetitive elements like LINE1, can facilitate their decay through the NEXT (nuclear exosome targeting) complex-mediated degradation pathway. globalpeopledailynews.comyoutube.com This process helps to maintain a more compact chromatin state. researchgate.net

Conversely, the removal of m6A, either through the depletion of the METTL3 writer or by targeted demethylation, leads to an increase in the stability and levels of these carRNAs. nih.govglobalpeopledailynews.com The accumulation of these regulatory RNAs can then promote a more open chromatin conformation, characterized by increased chromatin accessibility and the enrichment of active histone marks such as H3K4 trimethylation (H3K4me3) and H3K27 acetylation (H3K27ac). nih.govglobalpeopledailynews.com This open chromatin state, in turn, facilitates the recruitment of transcription factors and the transcriptional machinery, leading to the activation of downstream gene expression. nih.govglobalpeopledailynews.com For instance, the loss of m6A on carRNAs can enhance the binding of factors like YY1 and the histone acetyltransferase p300 (EP300) to maintain an open chromatin structure. nih.gov

This dynamic interplay highlights a sophisticated mechanism by which the epitranscriptome, through m6A modification of non-coding RNAs, directly communicates with the epigenome to fine-tune transcriptional output. nih.gov

Table 1: Key Factors in N6-methyladenine-Mediated Chromatin and Transcription Regulation

| Factor | Type | Function | Effect on Chromatin | Effect on Transcription | Key References |

|---|---|---|---|---|---|

| METTL3 | Writer | Deposits m6A on carRNAs. | Promotes compact chromatin by marking carRNAs for degradation. | Repression | globalpeopledailynews.com, nih.gov |

| YTHDC1 | Reader | Recognizes m6A on carRNAs and facilitates their decay via the NEXT complex. | Stabilizes compact chromatin. | Repression | globalpeopledailynews.com, researchgate.net, nih.gov |

| ALKBH5/FTO | Erasers | Remove m6A from RNA. | Can lead to open chromatin if carRNAs are stabilized. | Activation (context-dependent) | oup.com |

| carRNAs (e.g., LINE1) | Effector | Act as platforms for protein recruitment. | m6A-modified carRNAs promote compaction; unmodified carRNAs promote openness. | m6A-modified carRNAs lead to repression; unmodified carRNAs lead to activation. | nih.gov, globalpeopledailynews.com, youtube.com |

| H3K4me3 | Histone Mark | Associated with active promoters. | Enriched when m6A on carRNAs is reduced. | Activation | nih.gov, globalpeopledailynews.com |

| H3K27ac | Histone Mark | Associated with active enhancers and promoters. | Enriched when m6A on carRNAs is reduced. | Activation | nih.gov, globalpeopledailynews.com |

| YY1 | Transcription Factor | Binds to DNA to regulate transcription. | Recruited by stabilized carRNAs to maintain open chromatin. | Activation | nih.gov |

Roles in Developmental Processes

The dynamic regulation of N6-methyladenine is crucial for proper embryonic development and cell differentiation. nih.gov Its influence extends from the earliest stages of embryogenesis to the determination of specific cell lineages, underscoring its fundamental role in orchestrating complex developmental programs. nih.govnih.govfrontiersin.org

During early embryonic development, the levels of m6A are dynamically regulated. nih.gov Studies in porcine and mouse embryos have shown that m6A levels change significantly during the progression from the zygote to the blastocyst stage. nih.govcambridge.org The proper establishment of these m6A patterns is essential for developmental competence; for instance, inhibiting m6A deposition in early porcine embryos leads to a significant decrease in the rates of blastocyst formation and disrupts the proper allocation of cell lineages. cambridge.orgcambridge.org

In embryonic stem cells (ESCs), m6A plays a critical role in maintaining the delicate balance between self-renewal and differentiation. nih.govnih.gov The m6A machinery, including writers like METTL3 and METTL14, is required to keep ESCs in their ground state of pluripotency. nih.gov Knockdown of these methyltransferases in mouse ESCs leads to a loss of self-renewal capability. nih.gov This is, in part, because m6A modification destabilizes the transcripts of key developmental regulators. nih.gov The removal of m6A from these transcripts, upon depletion of the writer complex, leads to their increased stability and expression, which in turn drives the ESCs towards differentiation. nih.gov

Furthermore, m6A is involved in the regulation of pluripotency factors such as OCT4, SOX2, and NANOG. nih.gov The depletion of METTL3 and METTL14 has been shown to reduce the expression of these critical pluripotency genes. nih.gov Conversely, m6A also plays a role in silencing certain genes and retrotransposons, such as LINE-1 elements, which is important for maintaining genomic integrity and proper cell fate determination during differentiation. frontiersin.orgunc.edu For example, in mouse ESCs, the demethylase ALKBH1 removes m6A, and an increase in m6A levels in the absence of ALKBH1 leads to transcriptional silencing of LINE-1 transposons and adjacent genes, which can resist gene activation signals during differentiation. unc.edu

The importance of m6A extends to the differentiation of various cell types. It is involved in processes such as fat differentiation, sperm development, and neurogenesis. nih.govnih.gov The precise regulation of m6A on specific transcripts ensures the timely expression and repression of genes that guide the transition from a pluripotent state to a specialized cell type. nih.gov

Table 2: Impact of N6-methyladenine Regulation on Developmental Processes

| Developmental Process | Organism/System | Key Findings | Effect of m6A Dysregulation | Key References |

|---|---|---|---|---|

| Early Embryonic Development | Porcine | m6A levels increase during the morula-to-blastocyst transition. | Inhibition of m6A reduces blastocyst formation and disrupts lineage allocation. | cambridge.org, cambridge.org |

| Early Embryonic Development | Mouse, Zebrafish | Global 6mA levels steadily increase during embryogenesis. | Changes in 6mA levels are associated with developmental progression. | nih.gov, frontiersin.org |

| Embryonic Stem Cell Self-Renewal | Mouse | METTL3 and METTL14 are required for self-renewal. m6A destabilizes developmental regulator transcripts. | Knockdown of METTL3/METTL14 leads to loss of self-renewal and increased differentiation. | nih.gov, nih.gov |

| Embryonic Stem Cell Pluripotency | Mouse | m6A modification influences the expression of pluripotency factors (Oct4, Sox2, Nanog). | Depletion of METTL3/METTL14 reduces the expression of pluripotency genes. | nih.gov |

| Cell Differentiation | Human | SMAD2/3, key mediators of activin/TGFβ signaling, interact with the m6A writer complex to promote m6A deposition on transcripts of pluripotency regulators. | Perturbation of this pathway affects the transition from a pluripotent state. | mdpi.com |

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 1H-Purine-2,6-diamine, N6-methyl- |

| N6-methyladenine |

| 5-methylcytosine (B146107) |

| Adenine |

| Guanine |

| Cytosine |

| Thymine |

| Uracil |

| N6-carbamoyl-methyladenine |

| 7-Deazaguanine |

| 7-Methylguanine |

| N4-Methylcytosine |

| 5-Carboxylcytosine |

| 5-Formylcytosine |

| 5-Glycosylhydroxymethylcytosine |

| 5-Hydroxycytosine |

| α-Glutamythymidine |

| α-Putrescinylthymine |

| Base J |

| 5-Dihydroxypentauracil |

| 5-Hydroxymethyldeoxyuracil |

| Deoxyarchaeosine |

| 2,6-Diaminopurine (2-Aminoadenine) |

| N1-methyladenosine |

| N6, 2′-O-dimethyladenosine |

| 7-methylguanosine |

| 5-hydroxymethyl cytosine |

| Anserine |

| Nirogacestat |

| Cycloleucine |

| Olaparib |

| Rucaparib |

Evolutionary Conservation and Divergence of N6 Methyladenine Systems

Comparative Analysis of N6-Methyladenine Methylomes Across Diverse Species

N6-methyladenine (m6A) is a prevalent modification in both DNA and RNA across all domains of life, though its abundance and function can vary significantly. In prokaryotes, DNA N6-adenine methylation is a key component of restriction-modification systems, protecting the host genome from foreign DNA. nih.govnih.gov Eukaryotic m6A is more commonly found on RNA, where it plays a crucial role in post-transcriptional gene regulation. mdpi.comnih.gov

Comparative analyses of m6A methylomes have revealed both conserved and species-specific features. In eukaryotes, m6A was once thought to be restricted to unicellular organisms, but has now been identified in a variety of metazoans. nih.govnih.govthegreerlab.com The machinery for m6A modification, including "writer" (methyltransferases), "eraser" (demethylases), and "reader" (m6A-binding proteins) enzymes, is evolutionarily conserved, suggesting a fundamental role for this modification. mdpi.comnih.govnih.gov

In the plant kingdom, a comprehensive study of m6A methylomes across 13 representative species spanning over 500 million years of evolution highlighted both conservation and divergence. omicstudio.cloud The study found that m6A modifications are preferentially located on ancient orthologous genes, and there is less m6A divergence between orthologous gene pairs with earlier evolutionary origins. omicstudio.cloudoup.com This suggests that m6A plays a role in maintaining the function of evolutionarily important genes.

The abundance of N6-methyladenine also varies greatly among species. While it is a major DNA modification in many prokaryotes, its levels in eukaryotic DNA are generally much lower and have been a subject of debate. nih.govfrontiersin.orgfrontiersin.org In RNA, m6A is the most abundant internal modification in many eukaryotes. nih.gov

Table 1: Comparative Features of N6-methyladenine (m6A) Across Different Taxa

| Feature | Prokaryotes | Unicellular Eukaryotes | Plants | Animals (Metazoa) |

| Primary Location | DNA | DNA and RNA | RNA (primarily mRNA) | RNA (primarily mRNA), low levels in DNA |

| Abundance in DNA | High | Variable | Low/Debated | Very Low/Debated |

| Abundance in RNA | Present | Present | High | High |

| Primary Function | Restriction-modification, gene regulation | Gene regulation | Post-transcriptional regulation, development, stress response | Post-transcriptional regulation, development, cell fate |

| Conservation of Machinery | Present | Conserved | Highly Conserved | Highly Conserved |

| Genomic Distribution | Specific recognition sites | Enriched in specific regions | 3'UTRs, near stop codons | 3'UTRs, near stop codons, CDS |

Evolutionary Drivers of N6-Methyladenine Landscape Diversity

The diversity observed in N6-methyladenine landscapes across species is shaped by various evolutionary drivers, including selective pressures and the evolution of the m6A regulatory machinery.

Selective Pressures: